
2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline, also known as 5-Methyl-2-(4-morpholinylcarbonyl)-4-oxo-1,2-dihydroquinoline-3-carboxylic acid (MQC), is a synthetic quinoline derivative that has been extensively studied for its potential applications in scientific research. MQC is a potent inhibitor of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription.
科学研究应用
MQC has been extensively studied for its potential applications in cancer research. As a DNA topoisomerase II inhibitor, MQC has been shown to induce DNA damage and apoptosis in cancer cells. In addition, MQC has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
作用机制
MQC exerts its biological effects by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. By inhibiting this enzyme, MQC induces DNA damage and apoptosis in cancer cells. In addition, MQC has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
MQC has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, MQC has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. However, the exact biochemical and physiological effects of MQC are still being investigated.
实验室实验的优点和局限性
One of the advantages of using MQC in lab experiments is its potency as a DNA topoisomerase II inhibitor. This makes it a useful tool for studying the role of this enzyme in DNA replication and transcription. However, one limitation of using MQC is its potential toxicity, as it has been shown to induce DNA damage and apoptosis in normal cells as well as cancer cells.
未来方向
There are several potential future directions for research on MQC. One area of interest is the development of more potent and selective inhibitors of DNA topoisomerase II. In addition, further investigation is needed to determine the exact biochemical and physiological effects of MQC, as well as its potential applications in cancer therapy and anti-inflammatory therapy. Finally, the development of more effective delivery systems for MQC may also be an area of future research.
合成方法
The synthesis of MQC involves a multi-step process that begins with the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form 5-methyl-2-thienyl chloride. This intermediate is then reacted with 4-morpholinecarbonyl chloride to yield 2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)thiophene. Finally, this compound is cyclized with phosphorus oxychloride to form MQC.
属性
IUPAC Name |
[2-(5-methylthiophen-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-6-7-18(24-13)17-12-15(14-4-2-3-5-16(14)20-17)19(22)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWVTLUFKMXKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)

![2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5716058.png)
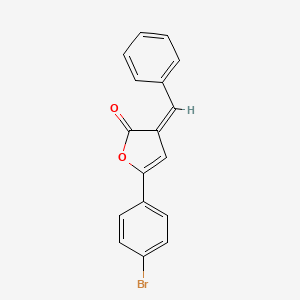
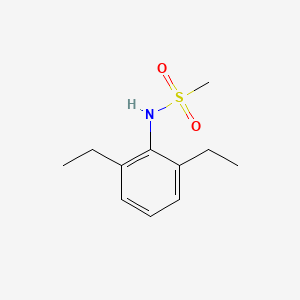
![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)
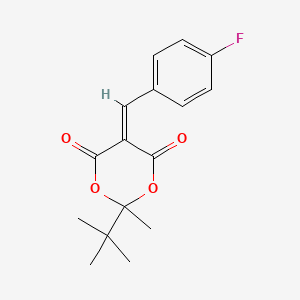
![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)
![N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5716096.png)
![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)
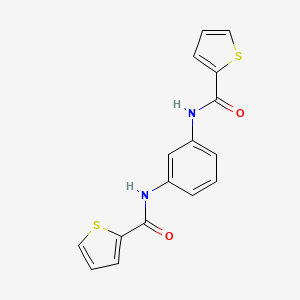
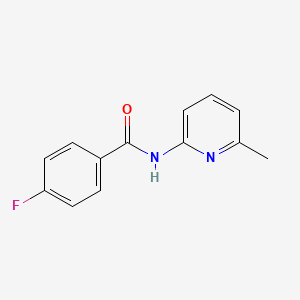
![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)